

Hexafluoroacetone Trihydrate: A Technical Guide to its Hygroscopic Nature and Safe Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroacetone trihydrate*

Cat. No.: B3028817

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Hexafluoroacetone (HFA) is a nonflammable, colorless, and highly reactive gas with a chemical formula of $(CF_3)_2CO$.^{[1][2]} Structurally similar to acetone, its reactivity is significantly different due to the strong electron-withdrawing nature of its trifluoromethyl groups.^{[1][3]} HFA is a potent electrophile that reacts vigorously with water in an irreversible reaction to form a stable, acidic hydrate, a gem-diol.^{[1][2]} The most common and commercially available form is

Hexafluoroacetone trihydrate ($HFA \cdot 3H_2O$), a constant boiling composition that is a liquid at room temperature, making it easier to handle and store than its gaseous parent compound.^{[4][5]}

This technical guide provides an in-depth overview of the hygroscopic nature of **Hexafluoroacetone trihydrate**, alongside comprehensive protocols for its safe handling, storage, and disposal. Understanding these properties is critical for its effective and safe use in various applications, including the synthesis of pharmaceuticals like the anesthetic Sevoflurane, the production of high-performance polymers and fluoroelastomers, and as a specialized solvent.^{[3][6]}

Physicochemical Properties

Hexafluoroacetone trihydrate is a distinct chemical entity with properties that differ significantly from anhydrous HFA. Key physical and chemical data are summarized below.

Property	Value	Source(s)
Chemical Name	1,1,1,3,3,3-Hexafluoropropan-2-one;trihydrate	[7][8]
Synonyms	HFA·3H ₂ O, Perfluoroacetone trihydrate	[9]
CAS Number	34202-69-2	[9][10]
Molecular Formula	C ₃ H ₆ F ₆ O ₄	[8][9]
Molecular Weight	220.07 g/mol	[6][8][9]
Appearance	Clear, colorless liquid	[6][8]
Melting Point	18-21 °C	[3][9]
Boiling Point	106-108 °C	[9]
Density	1.579 g/mL at 25 °C	[3][9]
Refractive Index	n _{20/D} 1.319	[3][9]
Water Solubility	Completely soluble	[9]

Hygroscopic Nature

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[11] Anhydrous Hexafluoroacetone is extremely hygroscopic and reacts readily with atmospheric moisture to form hydrates.[1][2]

- Formation of Hydrates: The reaction with water is highly favorable, with an equilibrium constant (Keq) for the formation of the gem-diol hydrate around 10^6 M⁻¹, compared to 10^{-3} M⁻¹ for acetone.[2] HFA trihydrate is the azeotropic, or constant-boiling, composition, making it a convenient liquid form for handling.[4][5]

- Other Hydrated Forms: A monohydrate form also exists, which is a sublimable solid with a melting point of 52°C.[4] This form is noted to be strongly hygroscopic.[4]
- Stability: The trihydrate form is stable and does not readily lose water upon distillation under normal atmospheric pressure.[4] This stability is crucial for its use as a reagent where the presence of water is tolerated or desired. For reactions requiring anhydrous conditions, dehydration using agents like hot sulfuric acid is necessary.[2]

Experimental Protocol: Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of a substance like **Hexafluoroacetone trihydrate**, particularly if its solid forms or derivatives are being studied, Dynamic Vapor Sorption (DVS) is a standard and effective method.[12][13]

Objective: To determine the moisture sorption-desorption characteristics of a material under controlled temperature and varying relative humidity (RH) conditions.

Apparatus: A dynamic vapor sorption analyzer, which consists of a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

- **Sample Preparation:** Accurately weigh a small amount of the sample (typically 5-15 mg) onto the microbalance sample pan.[13]
- **Initial Drying (Optional):** The sample can be initially dried under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This step is sometimes omitted to avoid inducing changes in the solid-state of the material.[13]
- **Sorption Phase:** The relative humidity in the chamber is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass reaches equilibrium (i.e., the rate of mass change over time, dm/dt , is below a predefined threshold).
- **Desorption Phase:** After reaching the maximum RH, the humidity is decreased stepwise back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

- Data Analysis: The change in mass at each RH step is recorded. The results are plotted as a sorption-desorption isotherm, showing the percentage change in mass versus relative humidity. This plot reveals the material's hygroscopicity, deliquescence point, and any hysteresis between the sorption and desorption curves.

Below is a workflow diagram for a typical hygroscopicity test.

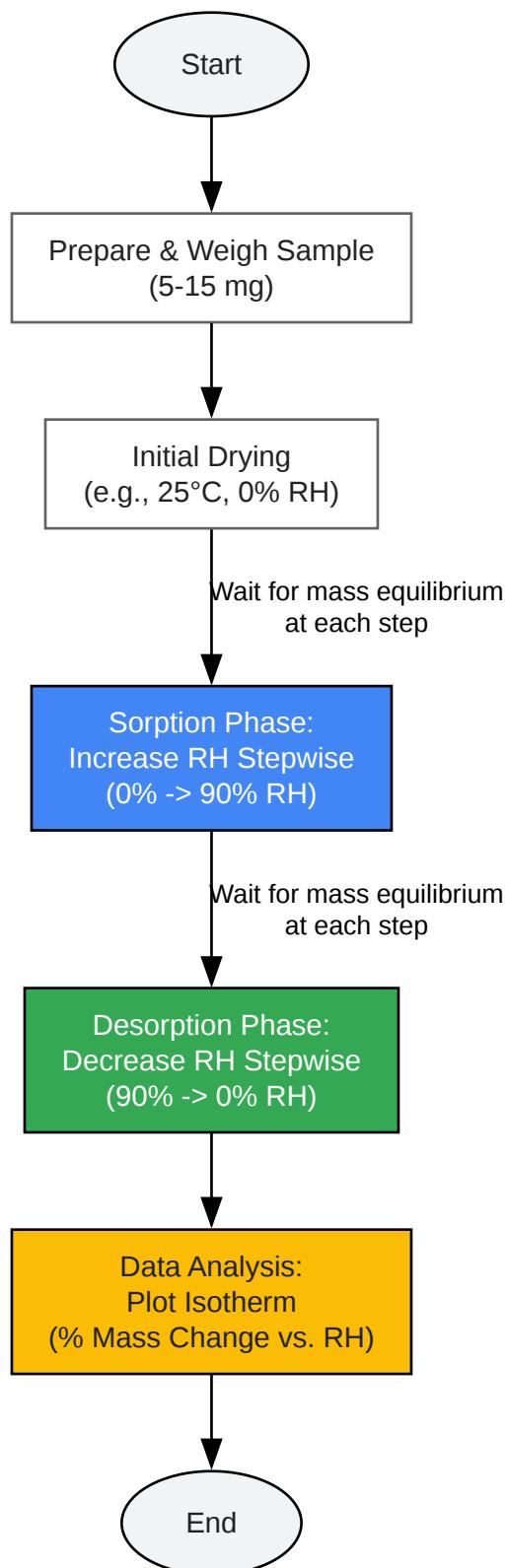

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Hygroscopicity Determination using DVS.

Handling and Storage

Hexafluoroacetone trihydrate is classified as toxic, corrosive, and a suspected reproductive toxicant.[\[8\]](#)[\[10\]](#)[\[14\]](#) Therefore, stringent safety protocols must be followed.

5.1 Engineering Controls

- Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[\[10\]](#)[\[14\]](#)[\[15\]](#)
- Facilities must be equipped with an eyewash station and a safety shower.[\[7\]](#)[\[16\]](#)

5.2 Personal Protective Equipment (PPE) Appropriate PPE is mandatory to prevent skin contact, eye exposure, and inhalation.[\[14\]](#)[\[15\]](#)

Protection Type	Specification	Source(s)
Eye/Face	Tightly fitting chemical safety goggles or a full-face shield. Conforming to EN 166 (EU) or NIOSH (US) standards.	[14] [15]
Skin	Chemical-impermeable gloves (inspected before use), fire/flame-resistant and impervious clothing (e.g., lab coat, apron).	[14] [15]
Respiratory	If exposure limits are exceeded or irritation occurs, a full-face respirator with an appropriate organic vapor filter (Type A) is required.	[10] [14]

5.3 Handling Procedures

- Avoid all personal contact, including inhalation of vapors.[\[16\]](#)[\[17\]](#)

- Do not eat, drink, or smoke in the handling area.[7][14]
- Wash hands and any exposed skin thoroughly after handling.[7][10][14]
- Keep the container tightly closed when not in use.[7][15]
- Use non-sparking tools to prevent ignition from electrostatic discharge.[14][15]

5.4 Storage

- Store in a cool, dry, and well-ventilated place.[15][17]
- Keep containers tightly sealed and store in an upright position.[16][17]
- Store locked up, accessible only to authorized personnel.[14][18]
- Store away from incompatible materials, such as strong oxidizing agents, alkalis, and metals, as it can react to produce flammable hydrogen gas.[16]

5.5 Spill and Disposal

- Minor Spills: Absorb with inert material (e.g., sand, vermiculite), collect into a suitable, labeled container, and dispose of as hazardous waste.[10][15][17]
- Major Spills: Evacuate the area and move upwind. Alert emergency responders.[15][16]
- Disposal: All waste must be handled as hazardous and disposed of in accordance with local, state, and federal regulations.[7][16] Do not allow the chemical to enter drains.[15]

The following diagram illustrates the logical workflow for safely managing HFA trihydrate.

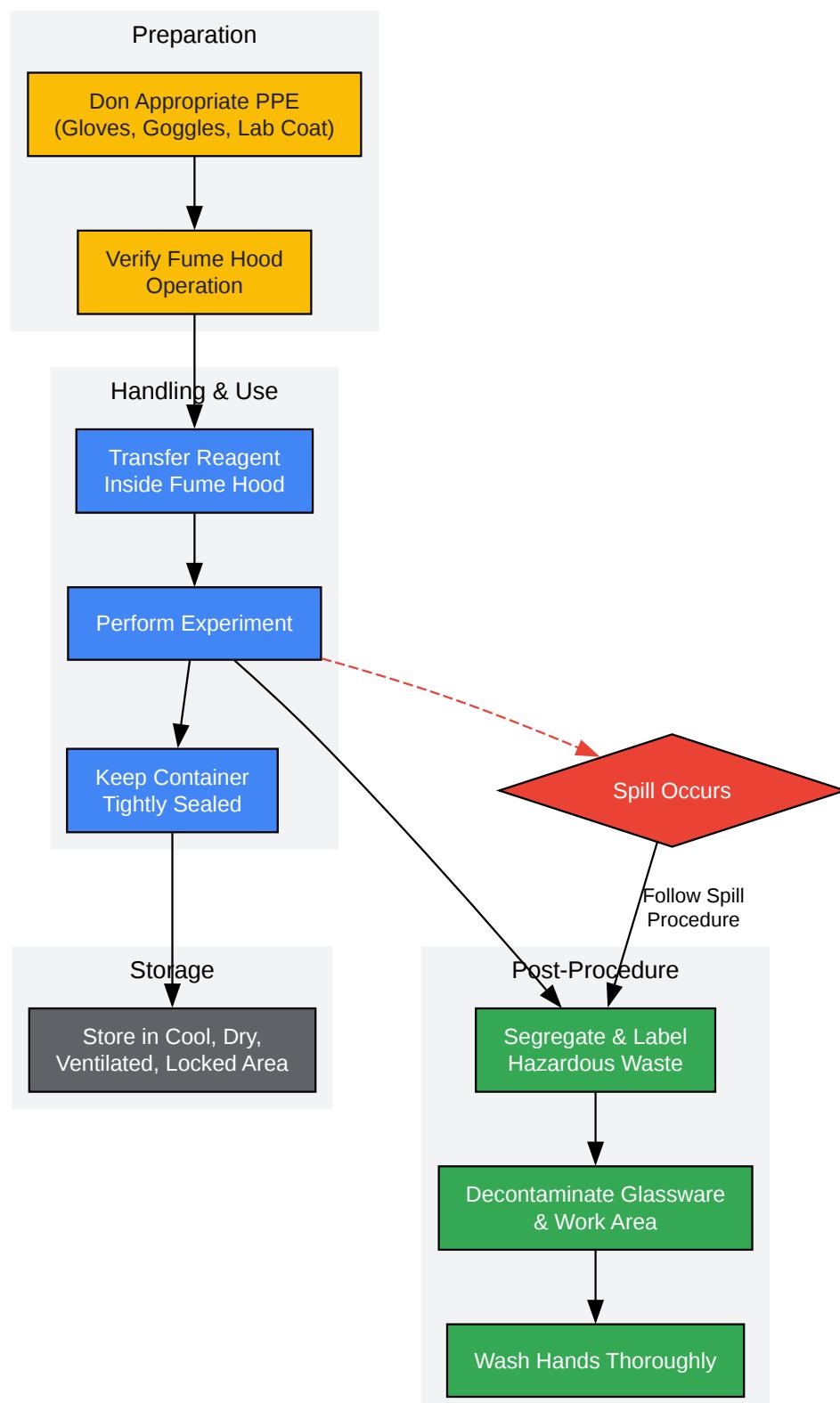

[Click to download full resolution via product page](#)

Diagram 2: Logical Workflow for Safe Handling of HFA Trihydrate.

GHS Hazard and Safety Information

Hexafluoroacetone trihydrate is a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Category	Code	Statement
Hazard Pictograms	GHS05, GHS06, GHS08	Corrosive, Toxic, Health Hazard
Signal Word	Danger	
Hazard Statements	H301 + H331	Toxic if swallowed or if inhaled. [7][9]
H310		Fatal in contact with skin.[7][8] [14]
H314		Causes severe skin burns and eye damage.[7][8][14]
H361		Suspected of damaging fertility or the unborn child.[7][10][14]
Precautionary Statements	P202	Do not handle until all safety precautions have been read and understood.[7]
P260		Do not breathe dust/fume/gas/mist/vapors/spray.[14]
P262		Do not get in eyes, on skin, or on clothing.[7][14]
P270		Do not eat, drink or smoke when using this product.[7][14]
P280		Wear protective gloves/protective clothing/eye protection/face protection.[7] [14]
P301 + P310		IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7]

P302 + P352	IF ON SKIN: Wash with plenty of water.[14]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
P405	Store locked up.[7][14]
P501	Dispose of contents/container to an approved waste disposal plant.[7][14]

Conclusion

Hexafluoroacetone trihydrate is a valuable reagent in chemical synthesis due to its unique reactivity. However, its utility is matched by its significant hazards and distinct hygroscopic properties. As a stable hydrate, it offers handling advantages over its gaseous form, but users must remain vigilant. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount. A thorough understanding of its reactivity with water and its storage requirements is essential for ensuring both experimental success and the safety of all laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexafluoroacetone [chemeurope.com]
- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]

- 4. EP2189437B1 - Rrocess for dehydration of hexafluoroacetone trihydrate - Google Patents [patents.google.com]
- 5. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
- 6. nfil.in [nfil.in]
- 7. aksci.com [aksci.com]
- 8. Hexafluoroacetone trihydrate | C3H6F6O4 | CID 36719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexafluoroacetone trihydrate | 34202-69-2 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. thermopedia.com [thermopedia.com]
- 12. solutions.bocsci.com [solutions.bocsci.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Hexafluoroacetone Trihydrate: A Technical Guide to its Hygroscopic Nature and Safe Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028817#hygroscopic-nature-and-handling-of-hexafluoroacetone-trihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com